![molecular formula C5H12O5 B8066725 Acetic acid;propane-1,2,3-triol](/img/structure/B8066725.png)
Acetic acid;propane-1,2,3-triol
Overview
Description
Acetic acid;propane-1,2,3-triol is a useful research compound. Its molecular formula is C5H12O5 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid;propane-1,2,3-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid;propane-1,2,3-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Propane-1,2,3-triol has been used effectively as a separation agent in liquid-liquid extraction processes, particularly in mixtures containing ethyl acetate and alcohols. This application leverages its solubility characteristics (Andreatta & Arposio, 2014).
There's a synthesis method using sodium nitrite/acetic acid system for creating 3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes, which has been proven efficient under mild conditions (Filyakova et al., 2017).
Glycerol's role in the thermal degradation process towards lighter hydrocarbons and noncondensable gases has been a subject of kinetic modeling. This is important for processes that valorize glycerol, such as in syngas production (Hemings et al., 2012).
The oxidation of propane to acrylic and acetic acids using a mixed oxide catalyst shows that certain conditions and elements are necessary for high selectivity in producing these acids. This research contributes to the understanding of multicomponent oxide catalysis in selective oxidation (Védrine et al., 2003).
A study on the oxidation of propane to acrylic acid over a Mo-V-Sb-Nb mixed-oxide catalyst revealed the influence of water on activation energies and proposed a reaction scheme with pathways leading to different acids (Novakova et al., 2002).
Research on the formation of organic acids from propane, isooctane, and toluene/isooctane flames found correlations between the concentration of these acids and certain alcohols or aldehydes, providing insights into combustion processes (Zervas, 2005).
Propane-1,2,3-triol and ethane-1,2-diol binary mixtures' densities and viscosities were measured, providing essential data for applications involving these mixtures (Ge et al., 2010).
The synthesis of 1,2,3-Trimethoxypropane, derived from glycerol, for CO2 absorption presents a potential "green" and nontoxic alternative to existing solvents (Flowers et al., 2017).
properties
IUPAC Name |
acetic acid;propane-1,2,3-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3.C2H4O2/c4-1-3(6)2-5;1-2(3)4/h3-6H,1-2H2;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAUIVRRMJYYHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid;propane-1,2,3-triol | |
CAS RN |
1335-58-6 | |
Record name | Glycerol, acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1335-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.